5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps. The starting materials include 4-(butan-2-yloxy)-3-methoxybenzaldehyde and 1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(butan-2-yloxy)-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Another precursor used in the synthesis.
5-(4-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: A structurally similar compound with different substituents.
Uniqueness
The uniqueness of 5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
5-[(4-butan-2-yloxy-3-methoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-6-11(2)24-14-8-7-12(10-15(14)23-5)9-13-16(21)19(3)18(25)20(4)17(13)22/h7-11H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFCNSCUTRTZGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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